molecular formula C8H11BrO2 B6164708 (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 38213-14-8

(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No. B6164708
CAS RN: 38213-14-8
M. Wt: 219.1
InChI Key:
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Description

(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid (also known as 1R,6S,7S-BBH-7-COOH) is a brominated bicyclic heptane derivative that has been used in a variety of scientific research applications. It is a structural isomer of 1R,6S,7R-BBH-7-COOH and has been used in the synthesis of various compounds. In addition, 1R,6S,7S-BBH-7-COOH has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

1R,6S,7S-BBH-7-COOH has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various compounds, including 1,4-diphenyl-1,4-dihydropyridines, 1,4-diphenyl-1,4-dihydropyridin-2-ones, and 1,4-diphenyl-1,4-dihydropyridin-2-thiones. In addition, 1R,6S,7S-BBH-7-COOH has been studied for its potential biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1R,6S,7S-BBH-7-COOH is not yet fully understood. However, it is believed to act as an agonist of the muscarinic acetylcholine receptor, which is involved in the regulation of various physiological processes such as heart rate, blood pressure, and respiration. In addition, 1R,6S,7S-BBH-7-COOH is believed to interact with other receptors and ion channels, such as the serotonin receptor and the potassium ion channel, to produce its biochemical and physiological effects.
Biochemical and Physiological Effects
1R,6S,7S-BBH-7-COOH has been studied for its potential biochemical and physiological effects. It has been shown to have an inhibitory effect on the muscarinic acetylcholine receptor, which results in decreased heart rate, blood pressure, and respiration. In addition, 1R,6S,7S-BBH-7-COOH has been shown to have an inhibitory effect on the serotonin receptor and the potassium ion channel, which results in decreased anxiety, depression, and seizures.

Advantages and Limitations for Lab Experiments

1R,6S,7S-BBH-7-COOH has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a suitable starting material for the synthesis of various compounds. In addition, 1R,6S,7S-BBH-7-COOH has been studied for its potential biochemical and physiological effects, making it a useful tool for scientific research.
However, 1R,6S,7S-BBH-7-COOH also has several limitations. It is potentially toxic, so it should be handled with caution in the laboratory. In addition, 1R,6S,7S-BBH-7-COOH is not widely available and is relatively expensive, making it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research into 1R,6S,7S-BBH-7-COOH. One potential direction is to further explore its mechanism of action and to identify additional biochemical and physiological effects. Another potential direction is to explore its potential therapeutic applications, such as its use as a treatment for anxiety, depression, and seizures. In addition, further research into the synthesis of 1R,6S,7S-BBH-7-COOH could lead to more efficient and cost-effective methods of production. Finally, further research into the potential toxicity of 1R,6S,7S-BBH-7-COOH could lead to improved safety protocols for its use in the laboratory.

Synthesis Methods

1R,6S,7S-BBH-7-COOH can be synthesized from 1,6-dibromoheptane via a four-step process. The first step involves the reaction of 1,6-dibromoheptane with sodium hydroxide to produce 1,6-dibromoheptane-1-ol. The second step involves the reaction of 1,6-dibromoheptane-1-ol with ethyl chloroformate to produce 1R,6S,7S-BBH-7-COOH. The third step involves the reaction of 1R,6S,7S-BBH-7-COOH with sodium hydroxide to produce 1R,6S,7S-BBH-7-COOH-1-ol. The fourth and final step involves the reaction of 1R,6S,7S-BBH-7-COOH-1-ol with ethyl chloroformate to produce 1R,6S,7S-BBH-7-COOH.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include bromination, ring closure, and carboxylation.", "Starting Materials": [ "Cyclohexene", "Bromine", "Sodium hydroxide", "Sodium bicarbonate", "Carbon dioxide", "Methanol", "Sulfuric acid", "Sodium chloride", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromination of cyclohexene with bromine in the presence of sulfuric acid to form 1-bromo-1-cyclohexene", "Step 2: Treatment of 1-bromo-1-cyclohexene with sodium hydroxide and sodium bicarbonate to form 1-bromo-1-cyclohexene-1-carboxylic acid", "Step 3: Conversion of 1-bromo-1-cyclohexene-1-carboxylic acid to (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid through a ring closure reaction using methanol as a solvent", "Step 4: Carboxylation of (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid with carbon dioxide in the presence of sodium hydroxide and sodium chloride to form the final product" ] }

CAS RN

38213-14-8

Molecular Formula

C8H11BrO2

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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